[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol

Medicinal Chemistry Drug Design ADME

For CNS drug discovery requiring precise SAR, this N1-cyclobutylmethyl-substituted building block is the superior choice. Its elevated LogP (1.18) and reduced TPSA (38.05 Ų) predict favorable blood-brain barrier penetration, unlike more polar analogs. Supplied with regiopure 4-yl methanol regiochemistry and 98% purity—3 points above standard 95% grades—it eliminates isomer separation and minimizes assay interference, accelerating your lead optimization.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 1492566-89-8
Cat. No. B1466874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol
CAS1492566-89-8
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESC1CC(C1)CN2C=C(C=N2)CO
InChIInChI=1S/C9H14N2O/c12-7-9-4-10-11(6-9)5-8-2-1-3-8/h4,6,8,12H,1-3,5,7H2
InChIKeyJXUJBNYXAOMVDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]methanol (CAS 1492566-89-8): Procurement-Grade Pyrazole Alcohol Building Block


[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]methanol (CAS 1492566-89-8) is an N-substituted pyrazole-4-methanol derivative with a molecular formula of C₉H₁₄N₂O and a molecular weight of 166.22 g/mol . The compound features a cyclobutylmethyl group at the pyrazole N1-position and a hydroxymethyl group at the C4-position, offering a distinct substitution pattern within the pyrazole alcohol chemical space . Commercially available from multiple vendors with reported purities up to 98% , this heterocyclic building block serves as a versatile intermediate for medicinal chemistry and agrochemical research applications.

Why [1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]methanol Cannot Be Replaced by Common Pyrazole-4-methanol Analogs


Generic substitution of pyrazole-4-methanol derivatives is not scientifically defensible due to the profound impact of N1-substituent variation on physicochemical and biological properties. The cyclobutylmethyl group imparts a unique steric and electronic profile that differs substantially from simple alkyl (e.g., methyl, isopropyl) or aryl (e.g., phenyl) N1-substituents . Even a positional isomer shift from the 4-yl to the 5-yl methanol regioisomer alters hydrogen-bonding geometry and target engagement potential . Consequently, assuming functional equivalence among in-class compounds without direct comparative data risks experimental failure and wasted procurement resources. The quantitative evidence below establishes exactly where [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol diverges from its closest structural analogs.

[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]methanol: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (LogP) Comparison: Enhanced Membrane Permeability vs. Unsubstituted Pyrazole-4-methanol

[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]methanol exhibits a computed LogP of 1.18, representing a substantial increase in lipophilicity compared to the unsubstituted parent scaffold, (1H-pyrazol-4-yl)methanol, which has a LogP of -0.80 . This LogP difference of approximately 2 log units translates to a theoretical ~100-fold increase in octanol-water partition coefficient, indicating markedly improved passive membrane permeability [1].

Medicinal Chemistry Drug Design ADME

Topological Polar Surface Area (TPSA): Improved Blood-Brain Barrier Penetration Potential vs. Unsubstituted Analog

The target compound has a computed Topological Polar Surface Area (TPSA) of 38.05 Ų, which is approximately 22% lower than the 48.9 Ų reported for the unsubstituted (1H-pyrazol-4-yl)methanol . Compounds with TPSA < 60-70 Ų are generally considered to have favorable blood-brain barrier (BBB) penetration potential, and the lower TPSA of the cyclobutylmethyl derivative places it further into the CNS-accessible chemical space [1].

CNS Drug Discovery ADME Pharmacokinetics

Commercial Purity Benchmarking: 98% Assay vs. Common 95% Grade Analogs

Commercially, [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol is available with a reported purity of 98% from multiple vendors . In contrast, closely related N-substituted analogs such as (1-isopropyl-1H-pyrazol-4-yl)methanol and (1-phenyl-1H-pyrazol-4-yl)methanol are typically supplied at a minimum purity specification of 95% . This 3-percentage-point purity differential reduces the impurity burden in downstream reactions, particularly for applications requiring high-fidelity SAR or crystallography studies.

Chemical Procurement Quality Control Synthetic Chemistry

Storage Stability and Handling: Cold-Chain Requirement as a Proxy for Compound Lability

[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]methanol requires storage under refrigeration (sealed, dry, 2-8°C) to maintain integrity . This contrasts with simpler analogs like (1-isopropyl-1H-pyrazol-4-yl)methanol, which is shipped and stored at ambient temperature . The cold-chain requirement suggests the cyclobutylmethyl derivative possesses greater intrinsic chemical lability—potentially due to oxidation of the hydroxymethyl group or ring degradation—that must be accounted for in experimental planning and procurement logistics.

Chemical Stability Storage Logistics

Positional Isomer Differentiation: 4-yl vs. 5-yl Methanol Regioisomers

The target compound is the 4-yl methanol regioisomer (hydroxymethyl at C4 of pyrazole). The corresponding 5-yl methanol positional isomer, [1-(cyclobutylmethyl)-1H-pyrazol-5-yl]methanol (CAS 1785133-38-1), is a distinct chemical entity with different hydrogen-bonding geometry and predicted physicochemical properties . While direct comparative bioactivity data for this specific pair is not publicly available, class-level inference from pyrazole SAR literature demonstrates that shifting substituents between the 4- and 5-positions can alter target binding affinity by >10-fold due to changes in vector orientation and electronic distribution [1].

Medicinal Chemistry SAR Isomer Purity

[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]methanol: High-Value Application Scenarios Derived from Differentiation Evidence


CNS-Penetrant Probe and Lead Optimization Programs

Based on the compound's reduced TPSA (38.05 Ų) and elevated LogP (1.18) relative to unsubstituted pyrazole-4-methanol , this building block is preferentially suited for medicinal chemistry campaigns targeting central nervous system (CNS) receptors or enzymes. The physicochemical profile predicts favorable passive blood-brain barrier permeability, making it a superior starting point for neuroscience SAR exploration compared to more polar, CNS-excluded pyrazole alcohol analogs.

High-Fidelity Structure-Activity Relationship (SAR) Studies Requiring Low Impurity Burden

The commercial availability of this compound at 98% purity —3 percentage points higher than common 95% grade isopropyl and phenyl analogs —makes it the preferred procurement choice for SAR studies where trace impurities could confound biological assay interpretation or crystallography efforts. The reduced impurity profile minimizes the need for additional purification steps prior to use.

Scaffold Diversification via Hydroxymethyl Functionalization

The C4-hydroxymethyl group serves as a versatile synthetic handle for further derivatization (e.g., oxidation to aldehyde/carboxylic acid, alkylation, or conversion to a leaving group for nucleophilic displacement). When combined with the sterically distinct cyclobutylmethyl N1-substituent , this compound enables exploration of unique regions of chemical space not accessible with simpler N-alkyl or N-aryl pyrazole-4-methanols, supporting patent novelty and scaffold-hopping initiatives.

Regioisomerically Controlled Pyrazole Library Synthesis

The unambiguous 4-yl methanol regiochemistry of this compound provides a defined starting point for constructing pyrazole-focused libraries. In contrast to synthetic routes that may yield mixtures of 4- and 5-substituted regioisomers, procurement of the pre-formed, regiopure building block eliminates the need for chromatographic separation of positional isomers, reducing synthesis time and improving overall library purity and reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.